
Hexyl-phenyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl-phenyl-silane is an organosilicon compound characterized by a hexyl group and a phenyl group attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical reactions and applications. This compound is particularly noted for its unique combination of hydrophobic and aromatic properties, making it useful in a variety of scientific and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl-phenyl-silane can be synthesized through several methods, including Grignard reactions and hydrosilylation. One common method involves the reaction of phenylmagnesium bromide with hexyltrichlorosilane, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale Grignard reactions, utilizing automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Hexyl-phenyl-silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The phenyl group can participate in reduction reactions, often facilitated by metal catalysts.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are often used in reduction reactions.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are commonly employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted organosilanes.
Scientific Research Applications
Hexyl-phenyl-silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic properties.
Mechanism of Action
The mechanism by which hexyl-phenyl-silane exerts its effects is primarily through its ability to participate in hydrosilylation reactions. The silicon atom can form bonds with various organic groups, facilitating the formation of stable organosilicon compounds. The phenyl group provides aromatic stability, while the hexyl group contributes to the hydrophobic nature of the compound. These properties enable this compound to interact with a wide range of molecular targets and pathways, enhancing its versatility in chemical synthesis and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar in structure but lacks the hexyl group, making it less hydrophobic.
Hexylsilane: Contains a hexyl group but lacks the aromatic phenyl group, reducing its stability in certain reactions.
Toluene: Structurally related but lacks the silicon atom, limiting its reactivity in organosilicon chemistry.
Uniqueness
Hexyl-phenyl-silane’s uniqueness lies in its combination of a hydrophobic hexyl group and an aromatic phenyl group attached to a silicon atom. This structure provides a balance of hydrophobicity and aromatic stability, making it particularly useful in applications requiring both properties. Its versatility in undergoing various chemical reactions further enhances its value in scientific research and industrial applications .
Properties
Molecular Formula |
C12H18Si |
|---|---|
Molecular Weight |
190.36 g/mol |
InChI |
InChI=1S/C12H18Si/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 |
InChI Key |
QEGUMWBQOMSNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate](/img/structure/B14143211.png)
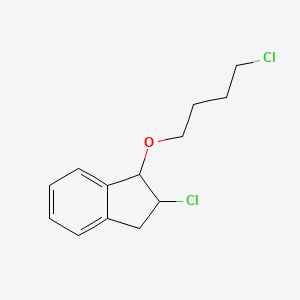

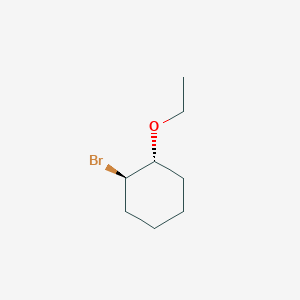
![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)
![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)

![2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14143247.png)

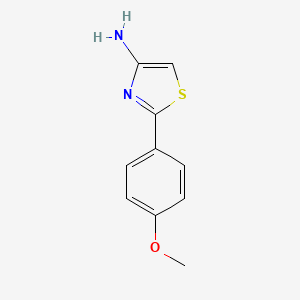
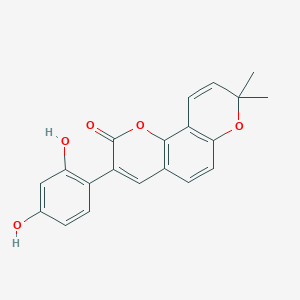
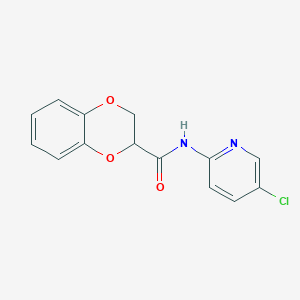
![2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate](/img/structure/B14143288.png)
